molecular formula C17H32N6O4 B1336404 H-Leu-arg-pro-OH CAS No. 133943-59-6

H-Leu-arg-pro-OH

Cat. No.: B1336404
CAS No.: 133943-59-6
M. Wt: 384.5 g/mol
InChI Key: IBMVEYRWAWIOTN-AVGNSLFASA-N
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Description

H-Leu-arg-pro-OH: is a tripeptide composed of leucine, arginine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-arg-pro-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. Subsequent amino acids (arginine and leucine) are added sequentially using coupling reagents such as HATU or HBTU. The peptide is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of protective groups like Fmoc (fluorenylmethyloxycarbonyl) for amino acids is common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: H-Leu-arg-pro-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline .

Scientific Research Applications

H-Leu-arg-pro-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Leu-arg-pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes .

Comparison with Similar Compounds

Uniqueness: H-Leu-arg-pro-OH is unique due to its specific sequence of leucine, arginine, and proline, which imparts distinct structural and functional properties.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMVEYRWAWIOTN-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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